5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3. It is used primarily in research settings and has applications in various scientific fields. This compound is known for its unique structure, which includes a cyclopropyl group, a hydroxyethyl group, and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide. The reaction temperature and time are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
- 5-Cyclopropyl-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acid
Uniqueness
5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts specific chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-cyclopropyl-1-(2-hydroxyethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c12-4-3-11-7(5-1-2-5)6(8(13)14)9-10-11/h5,12H,1-4H2,(H,13,14) |
InChI Key |
MDPHNIVWVZHLGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=NN2CCO)C(=O)O |
Origin of Product |
United States |
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